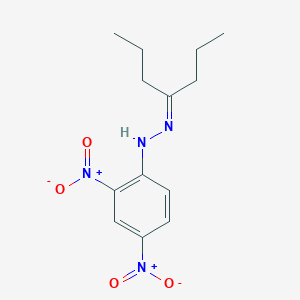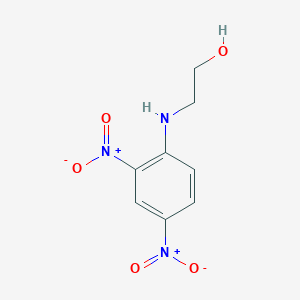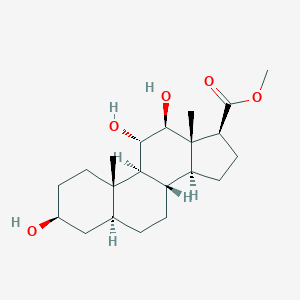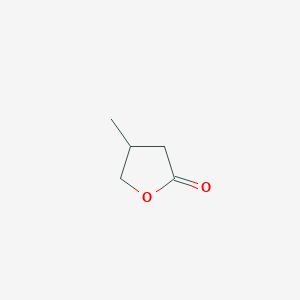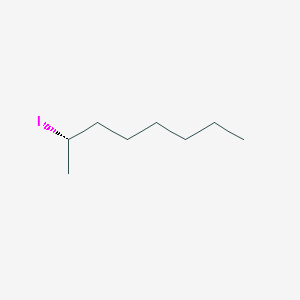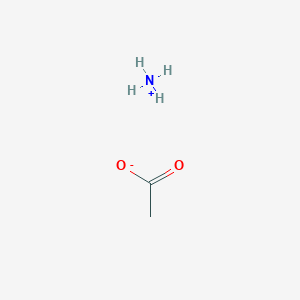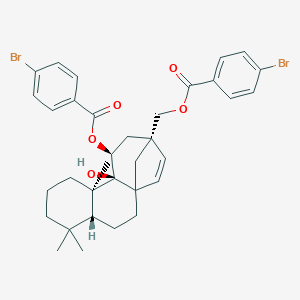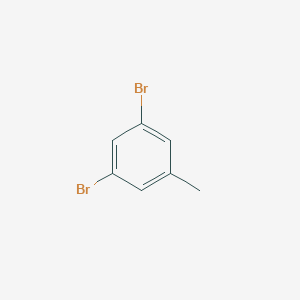
(R)-2-hydroxy-3-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-hydroxy-3-methylbutanenitrile, also known as (R)-HMN, is a chiral molecule that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a nitrile derivative of (R)-3-hydroxy-2-methylpropanal, which is a key intermediate in the synthesis of several important drugs.
Mecanismo De Acción
The exact mechanism of action of (R)-HMN is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the biosynthesis of important cellular components. This inhibition leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
(R)-HMN has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth of several cancer cell lines and to have anti-inflammatory properties. Additionally, (R)-HMN has been shown to have antifungal and antibacterial effects, making it a promising candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (R)-HMN is its efficiency in the synthesis of several important drugs. Additionally, its antifungal and antibacterial properties make it a promising candidate for the development of new antibiotics. However, one of the limitations of (R)-HMN is its high cost and the limited availability of nitrilase enzymes for the resolution of the racemic mixture.
Direcciones Futuras
There are several future directions for the research on (R)-HMN. One potential direction is the development of new methods for the synthesis of (R)-HMN that are more cost-effective and efficient. Another potential direction is the investigation of the potential applications of (R)-HMN in the development of new antibiotics and anti-inflammatory drugs. Additionally, the mechanism of action of (R)-HMN could be further studied to gain a better understanding of its effects on cellular processes.
Métodos De Síntesis
The synthesis of (R)-HMN can be achieved through several methods, including the reduction of the corresponding ketone or the nitrile hydrolysis of the corresponding cyanohydrin. However, the most efficient and widely used method for the synthesis of (R)-HMN involves the enzymatic resolution of the racemic mixture using nitrilase enzymes.
Aplicaciones Científicas De Investigación
(R)-HMN has been extensively studied for its potential applications in the pharmaceutical industry. It is a key intermediate in the synthesis of several important drugs, including the anti-cancer drug Taxol and the anti-inflammatory drug Celecoxib. Additionally, (R)-HMN has been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antibiotics.
Propiedades
Número CAS |
10021-64-4 |
|---|---|
Nombre del producto |
(R)-2-hydroxy-3-methylbutanenitrile |
Fórmula molecular |
C5H9NO |
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-3-methylbutanenitrile |
InChI |
InChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3/t5-/m0/s1 |
Clave InChI |
YRBPUNHOIVAUFA-YFKPBYRVSA-N |
SMILES isomérico |
CC(C)[C@H](C#N)O |
SMILES |
CC(C)C(C#N)O |
SMILES canónico |
CC(C)C(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



